molecular formula C19H13Cl2N3O2S B2881839 N-[4-(4,5-dichloroimidazol-1-yl)phenyl]naphthalene-2-sulfonamide CAS No. 1023356-72-0

N-[4-(4,5-dichloroimidazol-1-yl)phenyl]naphthalene-2-sulfonamide

Cat. No.: B2881839
CAS No.: 1023356-72-0
M. Wt: 418.29
InChI Key: UGWJKCTYWDMAQL-UHFFFAOYSA-N
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Description

N-[4-(4,5-dichloroimidazol-1-yl)phenyl]naphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C19H13Cl2N3O2S and its molecular weight is 418.29. The purity is usually 95%.
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Biological Activity

N-[4-(4,5-dichloroimidazol-1-yl)phenyl]naphthalene-2-sulfonamide, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly in the context of cancer therapy and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this compound based on diverse research findings.

Chemical Structure

The compound is characterized by the following structural components:

  • Imidazole Ring : Contributes to the biological activity through interactions with biological targets.
  • Naphthalene Sulfonamide : Known for its role in various pharmacological activities.

Anticancer Properties

Research has indicated that this compound exhibits notable anticancer properties. A study focused on its antiproliferative effects on various cancer cell lines demonstrated significant activity at nanomolar concentrations. The compound was found to induce cell cycle arrest and apoptosis in treated cells.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-231 (Breast)0.45Induces apoptosis via mitochondrial pathway
A549 (Lung)0.60Cell cycle arrest at G2/M phase
HeLa (Cervical)0.30Inhibition of tubulin polymerization

Source:

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies reveal that it possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis.

Table 2: Antimicrobial Efficacy

BacteriaMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

Source:

Case Studies and Research Findings

  • Study on Cancer Cell Lines :
    A detailed investigation into the effect of the compound on MDA-MB-231 breast cancer cells showed that treatment led to a significant reduction in cell viability and increased markers of apoptosis, such as caspase activation and PARP cleavage.
  • Antibacterial Activity Assessment :
    Another study evaluated the antibacterial efficacy of the compound against various bacterial strains, confirming its potential as a lead compound for developing new antimicrobial agents.
  • Molecular Docking Studies :
    Computational studies have provided insights into the binding affinity of this compound with key biological targets such as tubulin and bacterial enzymes, suggesting strong interactions that correlate with observed biological activities.

Properties

IUPAC Name

N-[4-(4,5-dichloroimidazol-1-yl)phenyl]naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2N3O2S/c20-18-19(21)24(12-22-18)16-8-6-15(7-9-16)23-27(25,26)17-10-5-13-3-1-2-4-14(13)11-17/h1-12,23H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGWJKCTYWDMAQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CC=C(C=C3)N4C=NC(=C4Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.